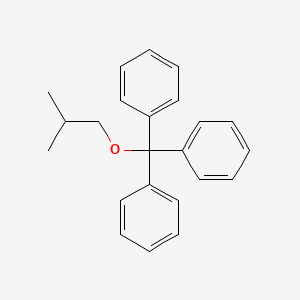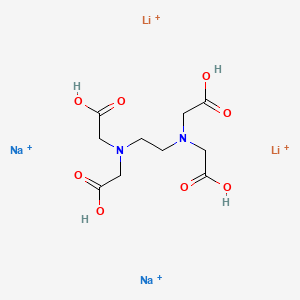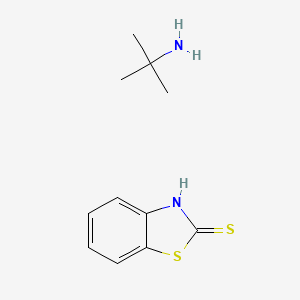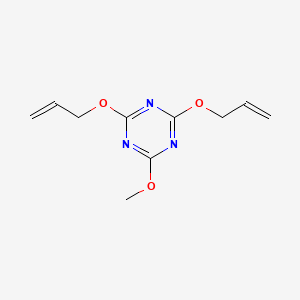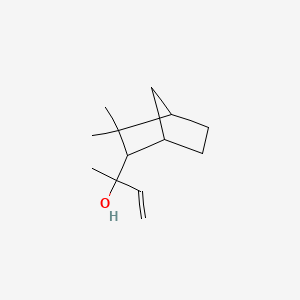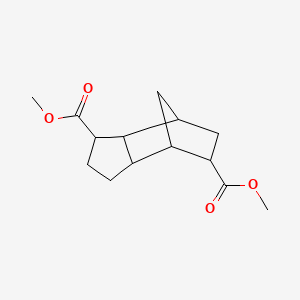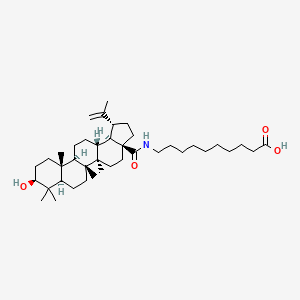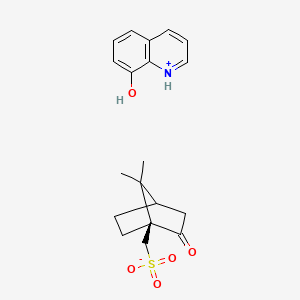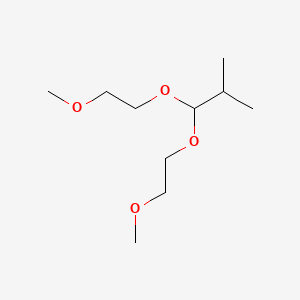
2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-: is an industrial solvent known for its high solvent power and eco-friendly properties. It is commonly used in paints, inks, and cleaners as a safer alternative to harsher solvents like NMP or methylene chloride. The compound has a molecular formula of C7H16O4 and a molecular weight of 164.2.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- can be synthesized through the aldol condensation of ethylene glycol monomethyl ether and formaldehyde . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- involves the reaction between alcohols and aldehydes . The process is optimized for large-scale production, ensuring consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- is widely used as a solvent in various chemical reactions due to its high solvency and low toxicity. It is also employed in the synthesis of other chemical compounds.
Biology: In biological research, this compound is used as a solvent for extracting and purifying biomolecules. Its eco-friendly nature makes it suitable for applications where minimizing environmental impact is crucial.
Medicine: The compound’s low toxicity and high solvency make it an ideal solvent for pharmaceutical formulations. It is used in the preparation of drug solutions and suspensions.
Industry: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- is extensively used in the production of paints, inks, and cleaners. Its ability to dissolve a wide range of substances makes it valuable in various industrial processes.
Mechanism of Action
The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- exerts its effects involves its interaction with molecular targets through solvation. The compound’s high solvency allows it to dissolve various substances, facilitating chemical reactions and processes. The specific pathways and molecular targets depend on the application and the substances involved.
Comparison with Similar Compounds
- 1-methoxy-2-(2-methoxyethoxymethoxy)ethane
- 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-
Comparison: Compared to similar compounds, 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- stands out due to its eco-friendly properties and high solvent power . While other compounds may offer similar solvency, they often come with higher toxicity or environmental impact. This makes 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- a preferred choice in applications where safety and environmental considerations are paramount.
Properties
CAS No. |
71808-59-8 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,1-bis(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C10H22O4/c1-9(2)10(13-7-5-11-3)14-8-6-12-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
UUDNWMYGHGPMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





